molecular formula C10H8ClN3 B1369662 5-(4-Chlorophenyl)pyrazin-2-amine CAS No. 59489-72-4

5-(4-Chlorophenyl)pyrazin-2-amine

Cat. No.: B1369662
CAS No.: 59489-72-4
M. Wt: 205.64 g/mol
InChI Key: LGVCMQGHHBAYBA-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)pyrazin-2-amine is a chemical compound that belongs to the pyrazine family. It is characterized by the presence of a pyrazine ring substituted with a 4-chlorophenyl group and an amine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)pyrazin-2-amine typically involves the reaction of 5-bromopyrazin-2-ylamine with 4-chlorophenylboric acid in the presence of a palladium catalyst. The reaction is carried out in a mixture of 1,4-dioxane and methanol, with sodium carbonate as a base. The mixture is heated to 110°C for 2.5 hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)pyrazin-2-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.

    Oxidation and Reduction Reactions: The pyrazine ring can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki coupling, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Sodium Carbonate: Acts as a base in various reactions.

    1,4-Dioxane and Methanol: Common solvents used in the synthesis of the compound.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield more complex pyrazine derivatives, while oxidation reactions can lead to the formation of pyrazine N-oxides.

Scientific Research Applications

5-(4-Chlorophenyl)pyrazin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.

    Environmental Science: It is used in research related to environmental pollutants and their degradation.

    Industrial Research: The compound is explored for its potential use in the synthesis of advanced materials and chemical intermediates.

Comparison with Similar Compounds

Similar Compounds

    Oxadiazoles: These compounds also contain a nitrogen-containing heterocyclic ring and exhibit various biological activities.

    Pyrrolopyrazines: Similar to 5-(4-Chlorophenyl)pyrazin-2-amine, these compounds have a pyrazine ring and are studied for their biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazine ring with a 4-chlorophenyl group and an amine group makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-(4-chlorophenyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-8-3-1-7(2-4-8)9-5-14-10(12)6-13-9/h1-6H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVCMQGHHBAYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40608802
Record name 5-(4-Chlorophenyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59489-72-4
Record name 5-(4-Chlorophenyl)pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under an argon atmosphere 50 mL 2 M Na2CO3 solution and 1.2 g (1.0 mmol) tetrakis-triphenylphosphane-palladium are added to a solution of 8.7 g (50.0 mmol) 5-bromo-pyrazin-2-ylamine and 8.0 g (50.0 mmol) 4-chlorophenyl-boric acid in 150 mL 1,4-dioxane and 50 mL MeOH and the reaction mixture is heated to 110° C. for 2.5 h. The mixture is evaporated down i.vac., the residue is combined with water, extracted exhaustively with EtOAc and the organic phase is dried over Na2SO4. After the desiccant and solvent have been eliminated the residue is purified by chromatography (silica gel, gradient: DCM to DCM/MeOH 20:1).
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis-triphenylphosphane palladium
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
4-chlorophenyl-boric acid
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

50 mL of 2N sodium carbonate solution and 1.16 g (1.00 mmol) of Pd(PPh3)4 were added to a solution of 8.70 g (174 mmol) of 5-bromopyrazin-2-ylamine and 7.98 g (156 mmol) of 4-chlorophenylboric acid in 150 mL of 1,4-dioxane and 50 mL of MeOH and the mixture was heated to 110° C. for 2.5 hours. The reaction mixture was evaporated down in vacuo and diluted with EtOAc. The organic phase was washed with water, dried over sodium sulfate, and evaporated down in vacuo. The residue was purified by column chromatography (silica gel, DCM→DCM/MeOH 20:1). Yield: 8.30 g (81% of theoretical); C10H8ClN3 (M=205.643); calc.: molpeak (M+H)+:206/208 (Cl); found: molpeak (M+H)+:206/208 (Cl); HPLC-MS: 7.15 minutes (method G).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
4-chlorophenylboric acid
Quantity
7.98 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.16 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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